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Compound of Interest

Compound Name:
3-Methyl-2-(4-

methylphenyl)morpholine

Cat. No.: B3184309 Get Quote

This guide provides a detailed comparison of the in vitro monoamine transporter affinity of 4-

methylphenmetrazine (4-MPM) and its positional isomers, 2-MPM and 3-MPM. The data

presented is crucial for researchers in pharmacology and drug development studying the

structure-activity relationships of novel psychoactive substances.

Quantitative Data Summary
The following table summarizes the half-maximal inhibitory concentrations (IC₅₀) of 4-MPM and

its isomers at the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin

transporter (SERT). These values were determined using in vitro uptake inhibition assays in rat

brain synaptosomes.[1] Lower IC₅₀ values indicate higher binding affinity.

Compound DAT IC₅₀ (μM) NET IC₅₀ (μM) SERT IC₅₀ (μM)

4-MPM 1.93 0.68 0.26

2-MPM 6.74 0.82 1.23

3-MPM >10 1.57 >10

Phenmetrazine 0.98 0.55 2.51

Data sourced from Gallagher et al. (2018).[1]
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Based on these findings, 4-MPM demonstrates the highest affinity for the serotonin transporter,

suggesting potential entactogen-like properties, similar to MDMA.[1][2][3][4] In contrast, 2-MPM

and 3-MPM show a preference for the norepinephrine transporter, indicating stimulant

properties more aligned with the parent compound, phenmetrazine.[1][2][3][4] Notably, 4-MPM

is approximately 3.5 times more potent than 2-MPM at the dopamine transporter.[1]

Experimental Protocols
The monoamine transporter affinity of the 4-MPM isomers was evaluated through in vitro

uptake inhibition assays using rat brain synaptosomes.[1][2][3][4][5] This methodology is a

standard procedure for characterizing the interaction of compounds with monoamine

transporters.

Preparation of Synaptosomes:

Male Wistar rats were euthanized, and their brains were rapidly removed.

The corpus striatum, hippocampus, and cerebral cortex were dissected on ice. These

regions are enriched with DAT, SERT, and NET, respectively.

The brain tissue was homogenized in a sucrose solution and centrifuged to isolate the

synaptosomes, which are resealed nerve terminals containing the monoamine transporters.

Uptake Inhibition Assay:

Synaptosomes were pre-incubated with various concentrations of the test compounds (4-

MPM, 2-MPM, 3-MPM, or phenmetrazine).

A tritiated monoamine substrate ([³H]dopamine, [³H]serotonin, or [³H]norepinephrine) was

then added to the mixture.

The uptake of the radiolabeled substrate by the transporters was allowed to proceed for a

set period.

The reaction was terminated by rapid filtration, separating the synaptosomes from the

incubation medium.
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The amount of radioactivity trapped within the synaptosomes was quantified using liquid

scintillation counting.

The concentration of the test compound that inhibited 50% of the specific uptake of the

radiolabeled substrate (IC₅₀) was calculated from concentration-response curves.

Experimental Workflow
The following diagram illustrates the workflow for the in vitro monoamine transporter uptake

inhibition assay.

Workflow for Monoamine Transporter Affinity Assay.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b3184309#comparing-monoamine-transporter-affinity-
of-4-mpm-isomers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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